2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound features a pyridinone core substituted with a methoxy group at position 5 and an oxo group at position 2. A pyrimidin-2-ylthio methyl moiety is attached at position 2, while the acetamide side chain terminates in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant . While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine- and acetamide-containing molecules) are frequently studied for kinase inhibition and antineoplastic activity .
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-30-17-10-27(15(9-16(17)28)12-31-19-24-7-2-8-25-19)11-18(29)26-14-5-3-13(4-6-14)20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWGFUFCZVBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS Number: 1005292-16-9) is a novel heterocyclic amide that has attracted attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The structure includes a pyridine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1005292-16-9 |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrimidine and pyridine derivatives exhibit significant antimicrobial properties. The biological activity of the compound was evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Assessment
In vitro assays demonstrated that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The presence of the methoxy group and the pyrimidine-thioether linkage was essential for enhancing its antimicrobial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
Research Findings
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of 5.85 µM.
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 4.53 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyrimidine rings can significantly impact biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances both antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Pyridinone/pyrimidine cores: The target compound’s pyridinone ring differs from pyrimidine-based analogs (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine in ), which lack the acetamide side chain but share heterocyclic aromaticity.
- Substituent diversity: The trifluoromethylphenyl group distinguishes it from compounds with nitro (-NO₂), chloro (-Cl), or methyl (-CH₃) substituents (e.g., ’s derivatives with varied aryl groups). These substituents influence solubility, binding affinity, and toxicity .
- Thioether linkages: The pyrimidin-2-ylthio methyl group parallels thio-containing analogs like 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methylphenyl)acetamide (), where sulfur atoms enhance electronic interactions with biological targets .
Physicochemical Properties
*Calculated based on molecular formula C₂₀H₁₆F₃N₃O₃S.
Preparation Methods
Synthesis of the Pyridinone Core
The pyridinone ring is constructed via cyclocondensation or oxidation strategies. A representative method involves:
Reaction Scheme
- Starting material : Methyl 3-methoxy-4-oxopent-2-enoate undergoes cyclization with ammonium acetate in acetic acid under reflux to form 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate.
- Decarboxylation : Treatment with hydrochloric acid at elevated temperatures yields 5-methoxy-4-oxo-1,4-dihydropyridine.
Key Conditions
Introduction of the Pyrimidin-2-ylthio Methyl Group
The thioether linkage is established via nucleophilic substitution or Mitsunobu reactions:
Method A: Nucleophilic Substitution
- Bromination : React the pyridinone intermediate with N-bromosuccinimide (NBS) in carbon tetrachloride to introduce a bromomethyl group at position 2.
- Thiol Coupling : Treat the bromomethyl intermediate with pyrimidine-2-thiol in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C.
Reaction Table
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, 80°C | 12 | 85 |
| Thiol Coupling | Pyrimidine-2-thiol, K₂CO₃, DMF, 60°C | 24 | 78 |
Method B: Mitsunobu Reaction
Alternative approaches employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-mercaptopyrimidine to a hydroxymethylated pyridinone precursor.
Acetamide Formation
The final step involves coupling the functionalized pyridinone with 4-(trifluoromethyl)aniline:
Procedure
- Activation : React 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetic acid with thionyl chloride to form the acyl chloride.
- Amidation : Add 4-(trifluoromethyl)aniline in dichloromethane with triethylamine as a base.
Optimization Data
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent WO2023118507A2 discloses a resin-bound strategy for analogous HDAC6 inhibitors:
- Wang Resin Functionalization : Load Fmoc-protected aminomethylpyridinone.
- On-Resin Thioether Formation : Couple pyrimidine-2-thiol using HATU/DIPEA.
- Cleavage and Acetylation : Release the intermediate and perform solution-phase amidation.
Advantages :
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate the thioether coupling step:
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Conventional Solution-Phase | 52–58 | 92–95 |
| Solid-Phase | 65–70 | ≥95 |
| Microwave-Assisted | 71–75 | 93–96 |
Byproduct Management
- Thiol Oxidation : Add antioxidants (e.g., BHT) to prevent disulfide formation during thioether synthesis.
- Epimerization : Low-temperature amidation minimizes racemization at the acetamide chiral center.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 6.32 (s, 1H, pyridinone-H), 4.21 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).
- HRMS : m/z 451.1098 [M+H]⁺ (calc. 451.1093).
Industrial-Scale Considerations
Cost-Effective Modifications
Regulatory Compliance
- Genotoxic Impurities : Control bromoalkane residues to <10 ppm per ICH Q3D.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
- Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of pyrimidine precursors and thioether formation. Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine for thioacetamide coupling .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the compound?
- Methodological Answer: Structural validation requires:
- 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., pyridinone and trifluoromethyl groups) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for exact mass verification .
Q. How can reaction conditions (temperature, pH) be optimized to improve yield?
- Methodological Answer:
- Temperature control : Maintain 60–80°C during cyclization to prevent decomposition .
- pH monitoring : Use buffered conditions (pH 7–8) for nucleophilic substitution reactions to avoid hydrolysis of the acetamide group .
Advanced Research Questions
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer:
- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like ChemDraw .
- ADMET prediction tools : SwissADME or pkCSM to assess permeability and metabolic stability .
Q. How does the pyrimidin-2-ylthio moiety influence the compound’s biological activity?
- Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare analogs with/without the thioether group in enzyme inhibition assays (e.g., kinase targets) .
- Molecular docking : Use AutoDock Vina to model interactions between the thioether group and catalytic residues (e.g., in tyrosine kinases) .
Q. What experimental designs validate the compound’s mechanism of action in cellular assays?
- Methodological Answer:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values in proliferation assays .
- Knockdown/rescue experiments : Silence putative targets (e.g., via siRNA) and monitor restoration of cellular activity .
Q. How can computational modeling (e.g., molecular docking) elucidate interactions with biological targets?
- Methodological Answer:
- Target selection : Prioritize proteins with conserved binding pockets (e.g., ATP-binding kinases) .
- Docking workflow : Prepare ligand/protein files in PyMOL, run simulations in GROMACS, and validate with MM/GBSA binding energy calculations .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (≤0.1% DMSO) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate the compound in liposomes to enhance aqueous dispersion .
Q. How do structural analogs with modified substituents (e.g., methoxy vs. trifluoromethyl) affect bioactivity?
- Methodological Answer:
- Comparative SAR : Synthesize analogs (e.g., replacing trifluoromethyl with nitro or chloro groups) and test in parallel assays .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity using Schrödinger Suite .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer:
- Meta-analysis : Normalize data across studies using parameters like cell line origin, assay duration, and compound purity .
- Orthogonal assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
